![molecular formula C12H16INO3 B8121022 [2-(2-Iodo-ethoxy)-ethyl]-carbamic acid benzyl ester](/img/structure/B8121022.png)
[2-(2-Iodo-ethoxy)-ethyl]-carbamic acid benzyl ester
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Overview
Description
[2-(2-Iodo-ethoxy)-ethyl]-carbamic acid benzyl ester is an organic compound that features a unique combination of functional groups, including an iodoethoxy moiety and a carbamic acid benzyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Iodo-ethoxy)-ethyl]-carbamic acid benzyl ester typically involves the reaction of 2-iodoethanol with ethylene oxide to form 2-(2-iodoethoxy)ethanol. This intermediate is then reacted with benzyl chloroformate in the presence of a base such as triethylamine to yield the desired product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Iodo-ethoxy)-ethyl]-carbamic acid benzyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate and chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Substitution Reactions: Formation of substituted ethoxy derivatives.
Oxidation Reactions: Formation of aldehydes and carboxylic acids.
Reduction Reactions: Formation of alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, [2-(2-Iodo-ethoxy)-ethyl]-carbamic acid benzyl ester serves as a versatile intermediate for the preparation of various complex molecules. Its unique functional groups allow for multiple derivatizations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used as a building block for the synthesis of bioactive molecules. Its derivatives have shown potential in modulating biological pathways and targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives are investigated for their efficacy in treating diseases such as cancer, infections, and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of [2-(2-Iodo-ethoxy)-ethyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The iodoethoxy moiety can undergo nucleophilic substitution, leading to the formation of active intermediates that modulate biological pathways. The carbamic acid benzyl ester group can interact with enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- [2-(2-Bromo-ethoxy)-ethyl]-carbamic acid benzyl ester
- [2-(2-Chloro-ethoxy)-ethyl]-carbamic acid benzyl ester
- [2-(2-Fluoro-ethoxy)-ethyl]-carbamic acid benzyl ester
Uniqueness
Compared to its analogs, [2-(2-Iodo-ethoxy)-ethyl]-carbamic acid benzyl ester exhibits unique reactivity due to the presence of the iodo group. This allows for more diverse chemical transformations and applications. Additionally, the iodo group enhances the compound’s ability to participate in radiolabeling, making it valuable in imaging and diagnostic applications.
Properties
IUPAC Name |
benzyl N-[2-(2-iodoethoxy)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO3/c13-6-8-16-9-7-14-12(15)17-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQSAXAQIRVFPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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